molecular formula C20H20N6OS B2725308 1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 1903515-74-1

1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No. B2725308
CAS RN: 1903515-74-1
M. Wt: 392.48
InChI Key: LKTSMPVCBLHXSO-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C20H20N6OS and its molecular weight is 392.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Neuroprotective Properties

A study by Azam et al. (2009) detailed the synthesis of a series of urea and thiourea derivatives, including compounds with structural similarities to the chemical of interest, evaluated for their antiparkinsonian activity. The most active compounds exhibited significant neuroprotective properties, potentially offering a new approach to Parkinson's disease treatment (Azam, Ismail A. Alkskas, & Ahmed, 2009).

Anticancer Applications

Wang et al. (2015) reported on the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety. This modification retained antiproliferative activity against cancer cell lines, reduced acute oral toxicity, and demonstrated potential as a PI3K inhibitor and anticancer agent with low toxicity (Wang et al., 2015).

Molecular Docking and Antimicrobial Activity

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, performing in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds showed moderate to good binding energies and exhibited antimicrobial and antioxidant activity, indicating their potential in drug discovery (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Antioxidant and Anticancer Properties

Sunil et al. (2010) investigated the in vitro antioxidant property of triazolo-thiadiazoles, including compounds structurally similar to the chemical of interest. These compounds showed potent antioxidant activity and induced growth inhibition followed by apoptosis in HepG2 cells, suggesting their potential as anticancer agents (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).

properties

IUPAC Name

1-(3-phenylpropyl)-3-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6OS/c27-20(21-12-4-8-15-6-2-1-3-7-15)22-14-19-24-23-18-11-10-16(25-26(18)19)17-9-5-13-28-17/h1-3,5-7,9-11,13H,4,8,12,14H2,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTSMPVCBLHXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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